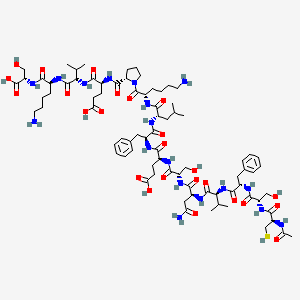

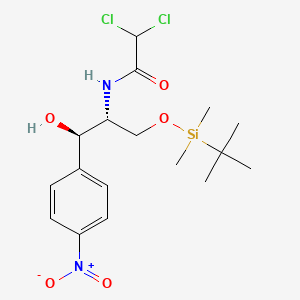

![molecular formula C26H31NO8 B584440 [(2R,3S,4R,5R,6R)-5-Acetamido-3-acetyloxy-4,6-bis(phenylmethoxy)oxan-2-yl]methyl acetate CAS No. 65493-23-4](/img/structure/B584440.png)

[(2R,3S,4R,5R,6R)-5-Acetamido-3-acetyloxy-4,6-bis(phenylmethoxy)oxan-2-yl]methyl acetate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

[(2R,3S,4R,5R,6R)-5-Acetamido-3-acetyloxy-4,6-bis(phenylmethoxy)oxan-2-yl]methyl acetate, also known as [(2R,3S,4R,5R,6R)-5-Acetamido-3-acetyloxy-4,6-bis(phenylmethoxy)oxan-2-yl]methyl acetate, is a useful research compound. Its molecular formula is C26H31NO8 and its molecular weight is 485.533. The purity is usually 95%.

BenchChem offers high-quality [(2R,3S,4R,5R,6R)-5-Acetamido-3-acetyloxy-4,6-bis(phenylmethoxy)oxan-2-yl]methyl acetate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about [(2R,3S,4R,5R,6R)-5-Acetamido-3-acetyloxy-4,6-bis(phenylmethoxy)oxan-2-yl]methyl acetate including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Intermediate in Sphingoglycolipids Preparation

This compound is used as an intermediate in the preparation of sphingoglycolipids . Sphingoglycolipids are a class of lipids that play crucial roles in cellular processes such as signal transduction and cell recognition.

Role in N-Acetyl-beta-D-Glucosaminidase (NAG) Function

N-Acetyl-beta-D-Glucosaminidase (NAG) is a high molecular-weight hydrolytic lysosomal enzyme found in many tissues of the body . This enzyme breaks chemical bonds of glycosides and amino sugars that form structural components in many tissues. It is necessary for the degradation and disposal of various parts of the cell, including the cell membrane .

Marker for Renal Proximal Tubular Damage

Elevation of urinary NAG activity has been taken as a marker for renal proximal tubular damage or more precisely loss of lysosomal integrity . This can be particularly useful in the detection of Acute Kidney Injury (AKI) cases in the ICU, which are often due to inflammatory, ischemic, and/or toxic tubular injury .

Organogelation

The 3-hydroxyl group in the amides participates in hydrogen bonding in gelation . This compound forms gels in a series of polar solvents and aqueous mixtures . These gels have potential applications in various fields, including drug delivery and tissue engineering.

Biomedical Applications

D-Glucosamine and N-Acetyl D-Glucosamine, which this compound is a derivative of, have been used in various biomedical applications . These include wound healing, bone regeneration, antibacterial effect, and oral hygiene .

Drug Carrier for Molecular Therapies

This compound can also be used as a drug carrier for molecular therapies . For example, it can be used in drug and gene delivery systems, and in imaging for tumor and cancer detection .

properties

IUPAC Name |

[(2R,3S,4R,5R,6R)-5-acetamido-3-acetyloxy-4,6-bis(phenylmethoxy)oxan-2-yl]methyl acetate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H31NO8/c1-17(28)27-23-25(32-14-20-10-6-4-7-11-20)24(34-19(3)30)22(16-31-18(2)29)35-26(23)33-15-21-12-8-5-9-13-21/h4-13,22-26H,14-16H2,1-3H3,(H,27,28)/t22-,23-,24-,25-,26-/m1/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CUNHAOCCNANNHX-ZFXZZAOISA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC1C(C(C(OC1OCC2=CC=CC=C2)COC(=O)C)OC(=O)C)OCC3=CC=CC=C3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)N[C@@H]1[C@H]([C@@H]([C@H](O[C@H]1OCC2=CC=CC=C2)COC(=O)C)OC(=O)C)OCC3=CC=CC=C3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H31NO8 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

485.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

[(2R,3S,4R,5R,6R)-5-Acetamido-3-acetyloxy-4,6-bis(phenylmethoxy)oxan-2-yl]methyl acetate | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

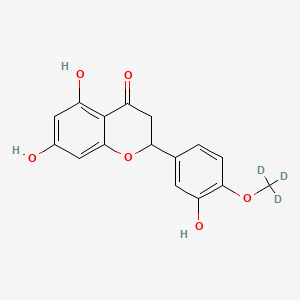

![8H-pyrrolo[3,4-f]quinoxaline](/img/structure/B584358.png)

![(1R,5R,6R)-5-(1-Ethylpropoxy)-7-oxabicyclo[4.1.0]hept-3-ene-3-carboxylic Acid Ethyl Ester](/img/structure/B584376.png)